[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride
CAS No.:
Cat. No.: VC16248392
Molecular Formula: C26H23Cl2P
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride -](/images/structure/VC16248392.png)
Specification
Molecular Formula | C26H23Cl2P |
---|---|
Molecular Weight | 437.3 g/mol |
IUPAC Name | [4-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
Standard InChI | InChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
Standard InChI Key | HNOLCVUWDAMVQX-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The IUPAC name for this compound is (4-(chloromethyl)phenyl)methylphosphonium chloride. It is alternatively referred to as (4-chlorobenzyl)triphenylphosphonium chloride, with synonyms including MFCD00041533 and EINECS 216-228-0 . The molecular formula corresponds to a molecular weight of 423.314 g/mol . The structure consists of a phosphonium center () bonded to three phenyl rings, a [4-(chloromethyl)phenyl]methyl group, and a chloride ion () balancing the charge.
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the tetrahedral geometry around the phosphorus atom. The chloromethyl group on the benzyl substituent introduces electronic asymmetry, influencing the compound’s reactivity in nucleophilic and electrophilic reactions. The chloride counterion enhances solubility in polar solvents such as water and methanol .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via the quaternization of triphenylphosphine () with 4-(chloromethyl)benzyl chloride. This reaction proceeds through an mechanism, where the nucleophilic phosphorus atom attacks the electrophilic benzyl chloride derivative. The reaction is exothermic and requires controlled conditions to prevent side reactions, such as the formation of phosphine oxides .
Industrial-Scale Production
Industrial manufacturing involves continuous stirred-tank reactors (CSTRs) operated under inert atmospheres to prevent oxidation. Post-synthesis purification employs recrystallization from ethanol-water mixtures, yielding a purity >98% . Scalability challenges include managing the exothermicity of the quaternization step and minimizing residual triphenylphosphine, which can catalyze unintended side reactions.
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | >300 °C (lit.) | |
Solubility in Water | Soluble | |
Molecular Weight | 423.314 g/mol | |
Density | Not Available | |
Appearance | White crystalline solid |
The compound’s high melting point (>300°C) reflects strong ionic lattice interactions, while its solubility in polar solvents is attributed to the chloride ion’s hydration enthalpy .
Chemical Reactivity
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride undergoes decomposition at elevated temperatures (>300°C), producing hydrogen chloride (), carbon monoxide (), and phosphorus oxides () . It reacts vigorously with strong oxidizing agents, such as potassium permanganate (), leading to exothermic decomposition. In aqueous solutions, the compound is stable at neutral pH but hydrolyzes slowly under acidic or alkaline conditions, releasing chlorinated byproducts .
Applications in Industrial and Academic Contexts
Phase-Transfer Catalysis
The compound serves as a phase-transfer catalyst (PTC) in biphasic reactions, facilitating the migration of reactants between aqueous and organic phases. For example, it accelerates nucleophilic substitutions in alkylation and esterification reactions, achieving turnover frequencies (TOFs) of up to 500 h in pilot-scale trials .
Wittig Reaction Precursor
As a phosphonium salt, it is a precursor to ylides used in Wittig reactions for alkene synthesis. The chloromethyl group enables subsequent functionalization, making it advantageous in synthesizing α,β-unsaturated carbonyl compounds. Studies report yields exceeding 85% in styrene derivatives when using this compound .
Ionic Liquids and Materials Science
In ionic liquid formulations, the compound’s thermal stability (decomposition onset at 300°C) surpasses that of imidazolium-based salts, which degrade at 200–250°C . This property is leveraged in high-temperature electrochemistry and polymer stabilization, where it inhibits thermal degradation of polyolefins by scavenging free radicals .
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